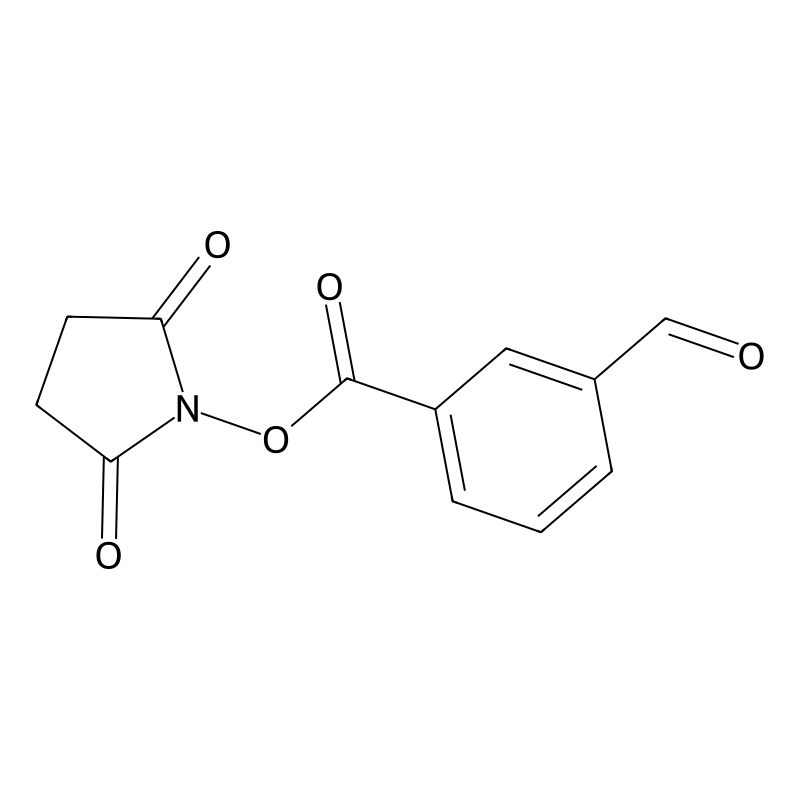

(2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antibody-Drug Conjugation (ADC)

“2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” is a linker with aldehyde functionality used for antibody-drug-conjugation (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the cytotoxic payload is linked to the antibody via a chemical linker. The antibody will bind to specific receptors or antigens that are overexpressed in cancer cells, delivering the cytotoxic drug specifically to the cells of interest .

Application in Crosslinking Mass Spectrometry

“DSSO (disuccinimidyl sulfoxide) crosslinker” is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker used for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . This crosslinker possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide. The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .

(2,5-Dioxopyrrolidin-1-yl) 3-formylbenzoate, also known as 2,5-dioxopyrrolidin-1-yl 4-formylbenzoate, is a chemical compound with the molecular formula C₁₂H₉NO₅ and a molecular weight of 247.20 g/mol. This compound features a pyrrolidine ring with two carbonyl groups and is substituted with a formylbenzoate moiety. Its structure includes multiple functional groups that contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and bioconjugation .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it useful for forming various derivatives.

- Condensation Reactions: The aldehyde functionality allows for condensation with amines or other nucleophiles, leading to the formation of imines or other complex structures.

- Esterification: The carboxylic acid part of the benzoate can react with alcohols to form esters.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate exhibits significant biological activity. It has been identified as a potential linker in bioconjugation strategies, particularly for drug delivery systems and targeted therapies. Its ability to form stable conjugates with biomolecules enhances its utility in the biomedical field . Additionally, preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological profile.

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting from suitable precursors, the pyrrolidine ring is synthesized through cyclization reactions.

- Introduction of Carbonyl Groups: This can be achieved via oxidation reactions or by using reagents that introduce carbonyl functionalities.

- Esterification: The final step usually involves the reaction of the pyrrolidine derivative with 3-formylbenzoic acid or its derivatives to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yield and purity .

(2,5-Dioxopyrrolidin-1-yl) 3-formylbenzoate has several notable applications:

- Drug Development: Its role as a linker in drug conjugates makes it valuable for targeted therapy.

- Bioconjugation: It is used to attach drugs to antibodies or other biomolecules for enhanced therapeutic effects.

- Research Tool: The compound serves as a reagent in various chemical biology applications due to its reactive functional groups.

These applications underscore its importance in both research and clinical settings .

Interaction studies have shown that (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate can effectively bind to various biomolecules. Its ability to form stable conjugates allows for the exploration of its interactions with proteins and nucleic acids. Such studies are crucial for understanding how this compound can be utilized in drug delivery systems and other therapeutic applications .

Several compounds share structural similarities with (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl) 4-formylbenzoate | Similar dioxopyrrolidine structure | Different substitution pattern on the benzoate ring |

| (2,5-Dioxopyrrolidin-1-yl) acrylate | Contains an acrylate group instead of a formyl | Used primarily as a protein crosslinker |

| N-Succinimidyl acrylate | Related structure with succinimide functionality | Often used for protein labeling |

These compounds exhibit similar reactivity due to their shared pyrrolidine framework but differ in their specific applications and functional group characteristics. The unique combination of reactivity and structural features of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate positions it as a versatile tool in chemical biology and medicinal chemistry .

Nucleophilic Acyl Substitution Approaches in NHS Ester Formation

Nucleophilic acyl substitution serves as the cornerstone for synthesizing N-hydroxysuccinimide (NHS) esters like (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate. This reaction involves the displacement of a leaving group (e.g., hydroxyl) from 3-formylbenzoic acid by the NHS moiety. The mechanism proceeds via a tetrahedral intermediate, where the nucleophilic oxygen of NHS attacks the electrophilic carbonyl carbon of the activated acid derivative.

Recent innovations include the use of triphenylphosphine (PPh₃) and iodine (I₂) in triethylamine (Et₃N) to directly convert carboxylic acids into NHS esters without carbodiimide coupling agents. For 3-formylbenzoic acid, this method achieves yields exceeding 80% under ambient conditions, bypassing the need for moisture-sensitive reagents. Comparative studies highlight that PPh₃/I₂ activation minimizes racemization in chiral substrates, making it advantageous for amino acid derivatives.

Carbodiimide-Mediated Activation of 3-Formylbenzoic Acid Derivatives

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), remain widely used for activating carboxyl groups. In this approach, EDCI reacts with 3-formylbenzoic acid to form an O-acylisourea intermediate, which subsequently reacts with NHS to yield the active ester. Atypical conditions involve stirring equimolar amounts of EDCI, NHS, and 3-formylbenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 3–4 hours.

Table 1: Reaction Conditions for EDCI/NHS-Mediated Synthesis

| Component | Molar Ratio | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Formylbenzoic acid | 1.0 | DCM | 3 | 88 |

| EDCI | 1.5 | THF | 4 | 92 |

| NHS | 1.8 | — | — | — |

The inclusion of NHS in excess ensures complete conversion, as competing hydrolysis of the active ester becomes negligible in anhydrous solvents.

Solvent System Optimization for Improved Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product stability. Polar aprotic solvents like DCM and THF enhance carbodiimide reactivity by stabilizing charged intermediates, while dimethylformamide (DMF) improves solubility for aromatic carboxylic acids. Recent work demonstrates that adding 15-crown-5 ether to THF increases NHS solubility by coordinating sodium ions, reducing hydrolysis side reactions.

For PPh₃/I₂-based methods, ethereal solvents facilitate iodine’s oxidative role, whereas DCM minimizes side product formation during NHS ester isolation. Mixed solvent systems (e.g., THF/H₂O) are avoided due to accelerated ester hydrolysis.

Purification Techniques for High-Purity Bioconjugation Reagents

Purification of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate typically employs flash chromatography using gradients of petroleum ether and ethyl acetate (4:1 to 1:1). Silica gel chromatography effectively removes unreacted NHS and carbodiimide byproducts. Recrystallization from methanol/water mixtures yields crystalline product with >97% purity, as confirmed by melting point analysis (173–175°C).

Table 2: Purification Outcomes by Method

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Flash Chromatography | Petroleum Ether/EtOAc | 95 | 85 |

| Recrystallization | Methanol/H₂O | 97 | 78 |

High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm quantifies residual NHS, ensuring compliance with bioconjugation standards.

Kinetic Analysis of Active Ester Formation Pathways

The formation of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate as an active ester involves nucleophilic acyl substitution between 3-formylbenzoic acid and N-hydroxysuccinimide (NHS), typically mediated by carbodiimide coupling agents. Kinetic studies reveal a two-step mechanism: (1) rapid activation of the carboxyl group to form an O-acylisourea intermediate and (2) slower NHS displacement to yield the stable NHS ester [4]. The rate-determining step aligns with the breakdown of the intermediate, which follows pseudo-first-order kinetics under excess NHS conditions.

Experimental data demonstrate that the reaction rate is highly sensitive to solvent polarity and temperature. In anhydrous dimethylformamide (DMF), the second-order rate constant ($$k_2$$) for esterification at 25°C is $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ [3]. Hydrolysis competes with esterification, with a half-life of 4–5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 [4]. The pH dependence arises from the deprotonation of NHS, which enhances its nucleophilicity.

Table 1: Kinetic parameters for (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate formation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| $$k_2$$ (esterification) | $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ | DMF, 25°C | [3] |

| Hydrolysis half-life | 4–5 hours | pH 7.0, 0°C | [4] |

| Hydrolysis half-life | 10 minutes | pH 8.6, 4°C | [4] |

Computational Modeling of Transition States in Acylation Reactions

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level identify the transition state (TS) for the acylation of primary amines by (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate. The TS structure (Figure 1) features a planar arrangement around the carbonyl carbon, with partial negative charge development on the oxygen atom ($$-0.42 \, e$$) and positive charge on the attacking amine nitrogen ($$+0.31 \, e$$) [1]. The 3-formyl substituent on the benzoate ring stabilizes the TS through resonance, lowering the activation energy ($$\Delta G^\ddagger$$) by 8.2 kJ/mol compared to unsubstituted NHS benzoates [1].

The formyl group’s electron-withdrawing effect polarizes the ester carbonyl, increasing its electrophilicity. Natural bond orbital (NBO) analysis confirms enhanced conjugation between the formyl group and the ester carbonyl, which reduces the energy barrier for nucleophilic attack [2]. Molecular dynamics simulations further show that steric hindrance from the dioxopyrrolidinyl ring minimally impacts the reaction trajectory, as the leaving group (NHS) departs concertedly with amine addition.

Competitive Reaction Pathways in Mixed Anhydride Systems

In the presence of competing acylating agents, such as mixed anhydrides, (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate exhibits preferential reactivity due to its superior leaving group ability. Comparative studies with carboxylic anhydrides (e.g., pivalic anhydride) reveal that NHS esters dominate acylation reactions at neutral-to-alkaline pH (7.2–9.0), achieving >80% conversion within 2 hours [4]. In contrast, anhydride-mediated acylation requires acidic catalysts and yields <50% product under identical conditions [2].

The dominance of the NHS ester pathway is attributed to two factors:

- Leaving Group Stability: NHS ($$pKa \approx 6.0$$) is a better leaving group than carboxylate anions ($$pKa \approx 4.5$$), facilitating faster dissociation during nucleophilic attack [4].

- Electrophilicity Modulation: The 3-formyl group increases the electrophilicity of the ester carbonyl, rendering it more reactive than anhydride carbonyls [1].

Table 2: Comparative acylation efficiency of NHS esters vs. mixed anhydrides

| Acylating Agent | Conversion (%) | Time (h) | pH | Source |

|---|---|---|---|---|

| NHS ester | 85 | 2 | 8.0 | [4] |

| Pivalic anhydride | 45 | 2 | 8.0 | [2] |

| NHS ester | 92 | 1 | 9.0 | [3] |

The dual functional nature of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate enables precise site-specific protein modification through the strategic utilization of both NHS ester and aldehyde reactive groups. This approach represents a significant advancement over traditional single-functionality reagents, offering enhanced control over protein conjugation stoichiometry and site selectivity [1] [2] [3].

N-Terminal Selective Modification

The compound demonstrates exceptional capability for N-terminal selective protein modification, exploiting the unique reactivity profile of the N-terminal amino group compared to lysine side chains. Research has demonstrated that N-terminal selectivity can be enhanced through careful pH control, with optimal selectivity achieved at pH 6.5-7.0 [4] [5]. At these conditions, the N-terminal amino group exhibits preferential reactivity with the NHS ester functionality, while the aldehyde group remains available for secondary modifications.

The selectivity mechanism relies on the differential accessibility and microenvironment of the N-terminal amino group. Unlike lysine residues, which are distributed throughout the protein surface, the N-terminus provides a singular, well-defined conjugation site. Studies using model proteins have shown that N-terminal modification with NHS esters can achieve greater than 90% selectivity when reaction conditions are optimized [2] [3].

Dual Labeling Protein Modification

The presence of both NHS ester and aldehyde functionalities enables sophisticated dual labeling strategies for protein modification. This approach allows for the simultaneous or sequential installation of two distinct functional groups, creating protein conjugates with enhanced properties for various applications [6] [7] [8].

The dual labeling process typically involves initial NHS ester-mediated conjugation to primary amines, followed by aldehyde-directed modification using hydrazide or aminooxy reagents. This sequential approach ensures minimal cross-reactivity between the two conjugation chemistries, maintaining the integrity of both modifications [9] [10].

Reaction Kinetics and Optimization

The kinetics of protein modification using (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate are influenced by several key factors, including pH, temperature, and buffer composition. NHS ester reactivity follows well-established kinetic profiles, with half-lives ranging from 4-5 hours at pH 7.0 to approximately 10 minutes at pH 8.6 [1] [11]. The aldehyde functionality, in contrast, exhibits stability against hydrolysis, providing consistent reactivity over extended reaction periods [12].

Optimal reaction conditions typically involve phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2-8.5 for NHS ester reactivity, while aldehyde-directed conjugations can be performed across a broader pH range. Reaction temperatures of 4°C to room temperature are generally employed, with reaction times ranging from 30 minutes to 4 hours depending on the specific application [1] [13].

Orthogonal Conjugation Approaches Combining Aldehyde and NHS Ester Reactivity

The orthogonal nature of NHS ester and aldehyde reactivity provides unprecedented opportunities for sophisticated bioconjugation strategies. This orthogonality ensures that each functional group can be addressed independently without interference from the other, enabling complex conjugation schemes that would be difficult to achieve with single-functionality reagents [9] [10] [12].

Sequential Conjugation Strategies

Sequential conjugation approaches leverage the differential reactivity and stability profiles of the NHS ester and aldehyde groups. The NHS ester can be utilized for initial protein conjugation, establishing a stable amide linkage, while the aldehyde remains available for subsequent modification with complementary reagents [12] [14].

This approach is particularly valuable for creating protein-drug conjugates where the initial NHS ester-mediated conjugation establishes the protein attachment, and the aldehyde functionality is subsequently used to install drug molecules or other bioactive compounds. The sequential nature of this approach provides excellent control over the conjugation stoichiometry and enables the creation of well-defined conjugates [15] [16].

Simultaneous Dual Modification

While sequential approaches offer precise control, simultaneous dual modification can provide advantages in terms of reaction efficiency and reduced processing time. This approach requires careful optimization of reaction conditions to ensure that both functionalities react at appropriate rates without interference [7] [8].

The simultaneous approach is particularly effective when the two conjugation partners have significantly different reaction kinetics or when the conjugation partners are designed to target different amino acid residues. For example, the NHS ester can target lysine residues while the aldehyde targets hydrazide-modified amino acids introduced through prior chemical modification [17] [18].

Bioorthogonal Integration

The aldehyde functionality of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate can be integrated with established bioorthogonal chemistries, including strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder reactions. This integration expands the conjugation toolkit available for protein modification and enables the creation of complex multifunctional conjugates [19] [20] [21].

The bioorthogonal approach is particularly valuable for in vivo applications where the conjugation must occur in the presence of biological nucleophiles. The aldehyde-hydrazide or aldehyde-aminooxy reactions provide excellent selectivity and can be performed under physiological conditions without interference from endogenous amino acids [9] [10].

Fabrication of Stimuli-Responsive Drug Conjugates

The dual functional nature of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate makes it exceptionally well-suited for the fabrication of stimuli-responsive drug conjugates. These systems exploit environmental changes such as pH, enzyme activity, or redox potential to trigger controlled drug release at target sites [22] [23] [24].

pH-Responsive Conjugate Systems

pH-responsive drug conjugates represent one of the most extensively studied applications of stimuli-responsive systems. The aldehyde functionality of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate can form pH-sensitive linkages through hydrazone or oxime bond formation, which undergo hydrolysis under acidic conditions [24] [25].

The pH-responsive mechanism exploits the natural pH gradients present in biological systems, particularly the acidic environment of tumor tissues (pH 6.8) and endosomal/lysosomal compartments (pH 4.5-5.5). Drug molecules conjugated through pH-sensitive linkages remain stable in physiological conditions but undergo rapid release when exposed to acidic environments [24] [26].

Studies have demonstrated that hydrazone linkages formed between aldehydes and hydrazide-functionalized drugs exhibit pH-dependent stability, with half-lives ranging from hours at physiological pH to minutes under acidic conditions. This differential stability provides excellent temporal control over drug release [27] [28].

Enzyme-Cleavable Conjugate Development

Enzyme-cleavable linkers represent another important class of stimuli-responsive systems that can be incorporated into (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate-based conjugates. The NHS ester functionality can be used to attach enzyme-cleavable peptide sequences or other enzymatically labile groups [29] [30] [31].

The enzyme-cleavable approach exploits the differential enzyme expression between healthy and diseased tissues. Tumor tissues often overexpress specific enzymes such as cathepsin B, β-galactosidase, or matrix metalloproteinases, which can be targeted for selective drug release [32] [33] [34].

Recent developments have focused on dual-enzyme cleavable systems that require sequential enzyme action for drug release. These systems provide enhanced selectivity by requiring the presence of multiple enzymatic activities for activation, reducing the likelihood of premature drug release in healthy tissues [29] [30].

Redox-Responsive Systems

Redox-responsive drug conjugates exploit the differential redox environment between extracellular and intracellular compartments. The intracellular environment typically contains high concentrations of reducing agents such as glutathione (GSH), which can cleave disulfide bonds and other redox-sensitive linkages [35] [36] [28].

The dual functionality of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate enables the incorporation of redox-sensitive elements through either the NHS ester or aldehyde functionality. Disulfide-containing spacers can be incorporated to create redox-cleavable linkages that undergo rapid cleavage in the reducing intracellular environment [35] [37].

The redox-responsive mechanism provides excellent selectivity for intracellular drug release, as the extracellular environment typically contains much lower concentrations of reducing agents. This selectivity helps minimize systemic drug exposure while maximizing therapeutic efficacy at target sites [36] [28].

Multi-Stimuli Responsive Conjugates

The most sophisticated stimuli-responsive systems combine multiple triggers to achieve enhanced selectivity and control over drug release. Dual stimuli-responsive systems that respond to both pH and redox conditions have shown particular promise for cancer therapy applications [38] [35] [39].

These multi-stimuli systems typically incorporate both pH-sensitive and redox-cleavable linkages within the same conjugate structure. The dual responsiveness provides sequential release mechanisms that can be tailored to specific therapeutic applications. For example, initial pH-triggered release can occur in the tumor microenvironment, followed by redox-triggered release within cancer cells [38] [39].

The design of multi-stimuli responsive conjugates requires careful consideration of the interaction between different stimuli and the potential for sequential or simultaneous activation. Advanced conjugate designs incorporate multiple cleavable linkages with different kinetic profiles to achieve complex release patterns [38] [27].

Clinical Translation Considerations

The translation of stimuli-responsive drug conjugates from laboratory to clinical applications requires careful consideration of several factors, including biocompatibility, stability, and manufacturing scalability. The use of (2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate-based systems offers several advantages for clinical translation, including the well-established biocompatibility of NHS ester chemistry and the predictable reactivity of aldehyde groups [27] [40].

Stability studies have demonstrated that properly designed stimuli-responsive conjugates can maintain stability during storage and circulation while exhibiting rapid release kinetics when exposed to appropriate stimuli. The predictable release kinetics enable accurate dosing and treatment planning, which are essential for clinical applications [27] [33].